3-Amino-3-cyclopropylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpentanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-8(9,5-7(10)11)6-3-4-6/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
VECXIDRDNWGCAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)(C1CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 3 Cyclopropylpentanoic Acid
Enantioselective Synthesis of Chiral 3-Amino-3-cyclopropylpentanoic Acid
Producing a single enantiomer of a chiral molecule is a primary goal of modern organic synthesis. Enantioselective methods ensure the desired stereochemical outcome, which is critical for the molecule's interaction with chiral biological systems.
Asymmetric Catalysis in the Formation of this compound
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis is a powerful tool in this domain. psu.edursc.org A highly relevant approach for installing the cyclopropyl (B3062369) moiety involves the asymmetric cyclopropanation of an alkene. A demonstrated synthesis of trans-cyclopropyl β-amino acid derivatives employs a chiral (Salen)Ru(II) complex as the catalyst. nih.govacs.org This facile, five-step synthesis begins with the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate (EDA), followed by a series of transformations including saponification, Curtius rearrangement, and trapping with an alcohol to yield the carbamate-protected β-amino acid. acs.org The use of either the (R,R)- or (S,S)-catalyst allows for the selective production of the corresponding enantiomer of the final product. acs.org
Another powerful catalytic method for preparing β-amino acids is the copper-hydride catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This strategy achieves the enantioselective synthesis of β-amino acid derivatives by reversing the typical regioselectivity of hydrocupration, delivering the copper to the β-position, which then reacts with an aminating agent. nih.gov While not demonstrated specifically for a cyclopropyl-containing substrate, this method represents a state-of-the-art catalytic approach to β-amino acid synthesis.
Table 1: Asymmetric Catalysis for Cyclopropyl β-Amino Acid Synthesis
| Catalyst | Substrates | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R,R)-(Salen)Ru(II) | Styrene, Ethyl Diazoacetate | Asymmetric Cyclopropanation | High | 90% (final product) | acs.org |
| Cu-DTBM-SEGPHOS | Cinnamic Acid Derivatives, 1,2-Benzisoxazole | Enantioselective Hydroamination | High | Up to 96% | nih.gov |
Chiral Auxiliary Approaches for Stereocontrol in this compound Synthesis
The chiral auxiliary approach involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This method is highly effective for creating stereocenters with high fidelity.
An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACCs) utilizes this principle effectively. rsc.org The strategy involves the cyclopropanation of a chiral bicyclic lactam derived from (S)-phenylglycine. The steric hindrance imposed by the auxiliary directs the cyclopropanation to occur with high diastereoselectivity. Subsequent removal of the auxiliary and a Curtius rearrangement of the resulting carboxylic acid affords the target aminocyclopropyl carboxylic acid in excellent enantiomeric excess (>99% e.e.). rsc.org This methodology is particularly powerful as it establishes the stereochemistry of the cyclopropane (B1198618) ring relative to the amino group. Other auxiliaries, such as Evans-type chiral oxazolidinones, are also versatile tools used in the diastereoselective synthesis of various amino acids. rsc.org
Table 2: Chiral Auxiliary Approach to Aminocyclopropyl Carboxylic Acids
| Chiral Auxiliary | Key Steps | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
|---|
Chemoenzymatic Pathways to Enantiopure this compound
Chemoenzymatic synthesis merges the strengths of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes can operate under mild conditions with exquisite stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules. nih.gov
For cyclopropyl-containing amino acids, an efficient chemoenzymatic route has been developed for (S)-cyclopropylglycine. acs.org This process starts with the chemical oxidation of methylcyclopropyl ketone to cyclopropylglyoxylic acid. The key step is the reductive amination of this keto acid using leucine (B10760876) dehydrogenase, with an accompanying enzyme system to recycle the NADH cofactor. The resulting amino acid is then protected and converted to the final product in high yield and with no detectable R-enantiomer. acs.org
Another innovative approach involves forming the cyclopropane ring itself using a biocatalyst. Engineered myoglobin (B1173299) variants have been shown to catalyze the stereoselective cyclopropanation of olefins with ethyl α-diazopyruvate. nih.gov The resulting optically active α-cyclopropyl-pyruvates are valuable building blocks that can be converted into the corresponding amino esters through subsequent chemical transformations like Mitsunobu and Staudinger reactions. nih.gov
Table 3: Chemoenzymatic Synthesis of Chiral Cyclopropyl Amino Acid Precursors
| Enzyme/Biocatalyst | Substrate(s) | Transformation | Key Outcome | Reference |
|---|---|---|---|---|
| Leucine Dehydrogenase | Cyclopropylglyoxylic acid | Reductive amination | (S)-cyclopropylglycine (>99% ee) | acs.org |
| Engineered Myoglobin | Styrene, Ethyl α-diazopyruvate | Biocatalytic cyclopropanation | Enantioenriched cyclopropyl pyruvate (B1213749) (up to 99% ee) | nih.gov |
Convergent and Divergent Synthetic Strategies for this compound
The architectural assembly of a complex molecule can follow different strategic paths. A convergent synthesis involves preparing key fragments of the molecule separately before joining them together near the end of the synthesis. In contrast, a linear synthesis builds the molecule step-by-step from a starting material.
Total Synthesis Approaches to this compound
While a dedicated total synthesis for this compound is not reported, plausible routes can be constructed from established methods for analogous structures.
One concise, convergent route to β-cyclopropyl amino acids utilizes a cascade reaction of 1,2-dioxines with stabilized phosphonate (B1237965) nucleophiles derived from glycine. nih.gov This multistep cascade reaction effectively constructs the β-cyclopropyl amino acid backbone with excellent control over the cyclopropane stereocenters. nih.govfigshare.com The resulting cyclopropyl ketone can then be oxidized to the corresponding ester using Baeyer-Villiger conditions, followed by standard deprotection protocols to yield the final amino acid. nih.gov
A second potential route involves a three-component coupling reaction. The coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines provides rapid access to functionalized C-cyclopropylalkylamides. nih.govfigshare.com These intermediates can then be readily transformed into α,β-cyclopropyl-γ-amino acids. By selecting the appropriate starting alkyne to generate the alkenylzirconocene, this method could be adapted to build the specific carbon framework of this compound.
Fragment Coupling Methodologies for this compound
Fragment coupling, a cornerstone of peptide synthesis, can be adapted for the construction of complex amino acids like this compound. This approach involves the synthesis of key structural fragments of the target molecule, which are then joined together in a convergent manner. For this compound, this would typically involve the coupling of a cyclopropyl-containing fragment with a pentanoic acid derivative bearing an amino group precursor.
One potential fragment coupling strategy involves the use of organometallic reagents. For instance, a cyclopropyl magnesium halide (a Grignard reagent) could be coupled with a suitable electrophile containing the protected amino acid backbone. The choice of coupling partners and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.
Another powerful fragment coupling technique is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would necessitate the synthesis of a cyclopropyl azide (B81097) and an alkyne-functionalized pentanoic acid derivative. The high efficiency and selectivity of the click reaction make it an attractive option for the final coupling step.
The table below summarizes potential fragment coupling approaches for the synthesis of this compound, highlighting the key reagents and general reaction conditions.
| Coupling Strategy | Cyclopropyl Fragment | Pentanoic Acid Fragment | Coupling Reagent/Catalyst | Key Advantages |
| Organometallic Coupling | Cyclopropylmagnesium bromide | Ethyl 3-bromo-3-aminopentanoate (protected) | Palladium or Copper catalyst | Versatile, well-established methodology |
| Click Chemistry (CuAAC) | Cyclopropyl azide | Ethyl pent-2-ynoate | Copper(I) catalyst | High yield, high selectivity, mild conditions |
| Reductive Amination | Cyclopropanecarboxaldehyde | Diethyl (3-oxopentyl)phosphonate | Reducing agent (e.g., NaBH4) | Convergent, forms C-N bond directly |
It is important to note that the efficiency of these fragment coupling methodologies can be influenced by the choice of protecting groups for the amino and carboxylic acid functionalities. The selection of protecting groups that are stable under the coupling conditions and can be removed without affecting the cyclopropyl ring is a critical consideration.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical intermediates and active ingredients. The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient.
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org Traditional organic solvents like dichloromethane (B109758) and DMF, which are commonly used in peptide and amino acid synthesis, have significant toxicity concerns. rsc.org Research has focused on identifying greener alternatives. For the synthesis of this compound, several strategies can be employed:
Solvent-Free Reactions: Performing reactions neat, without any solvent, can significantly reduce waste. rsc.org For example, a mechanochemical approach, where mechanical force is used to initiate the reaction, could be explored for certain steps. unibo.it
Aqueous Synthesis: Utilizing water as a solvent is highly desirable from an environmental perspective. While the solubility of some organic reactants may be limited, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.
Green Solvents: If a solvent is necessary, environmentally benign options should be considered. Propylene carbonate has been shown to be a viable green polar aprotic solvent that can replace dichloromethane and DMF in both solution- and solid-phase peptide synthesis. rsc.org Other green solvents include ionic liquids and supercritical fluids like carbon dioxide.
The table below provides a comparison of traditional and green solvents for amino acid synthesis.
| Solvent | Classification | Key Issues | Potential Green Alternative |
| Dichloromethane (DCM) | Halogenated | Toxic, suspected carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Toxic, high boiling point | Propylene Carbonate, Cyrene |
| Toluene | Aromatic Hydrocarbon | Flammable, toxic | Anisole, p-Cymene |
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently atoms from the starting materials are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. To improve the atom economy in the synthesis of this compound, the following strategies can be considered:
Catalytic Reactions: The use of catalysts, rather than stoichiometric reagents, can significantly improve atom economy. For example, employing a catalytic amount of a transition metal for a cross-coupling reaction is preferable to using a stoichiometric organometallic reagent.
Rearrangement Reactions: Reactions that involve the rearrangement of atoms within a molecule, such as the Hofmann or Curtius rearrangement, are inherently atom-economical. A modular route to protected cyclopropane amino acid building blocks has been developed utilizing an intramolecular isocyanate trapping via a Hofmann rearrangement. nih.gov
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, are highly efficient and atom-economical. beilstein-journals.org A one-pot synthesis of 3-amino-alkylated indoles has been developed via a three-component Mannich-type reaction under solvent-free conditions. rsc.org
Reaction efficiency is another critical factor, encompassing not just the chemical yield but also the energy consumption, reaction time, and ease of purification. Optimizing these parameters is crucial for a sustainable synthetic process.
Optimization of Reaction Conditions for Scalable Production of this compound
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Process intensification refers to the development of innovative equipment and techniques that lead to smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification techniques could be applied:
Continuous Flow Chemistry: Performing reactions in a continuous flow reactor, rather than a traditional batch reactor, offers numerous advantages. These include improved heat and mass transfer, better control over reaction parameters, enhanced safety, and the potential for higher yields and purities. This is particularly relevant for iterative processes like peptide synthesis. unibo.it
Microreactor Technology: Microreactors, with their high surface-area-to-volume ratio, allow for extremely rapid mixing and heat exchange. This can lead to faster reaction times and the suppression of side reactions.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a shorter time compared to conventional heating.
The table below outlines the potential benefits of process intensification techniques for the synthesis of this compound.
| Technique | Key Principle | Potential Advantages for Synthesis |
| Continuous Flow Chemistry | Continuous processing in a tube or channel reactor | Improved safety, better process control, easier scale-up |
| Microreactor Technology | Reactions in channels with micrometer dimensions | Enhanced heat and mass transfer, faster reactions, higher yields |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction mixture | Rapid heating, reduced reaction times, improved yields |
The choice and design of the reactor are critical for the successful scale-up of the synthesis of this compound. Key considerations include:
Reactor Material: The reactor material must be compatible with the reactants, solvents, and reaction conditions. For corrosive reagents, glass-lined or specialized alloy reactors may be necessary.
Mixing and Agitation: Efficient mixing is crucial to ensure homogeneity and promote heat and mass transfer. The type of agitator and its speed must be carefully selected based on the viscosity of the reaction mixture and the nature of the reaction (e.g., solid-liquid suspension).
Heat Transfer: Many chemical reactions are exothermic or endothermic, requiring efficient heat removal or addition to maintain the desired temperature. The reactor should have a suitable heat transfer surface area and a reliable temperature control system. For highly exothermic reactions, a continuous flow reactor may be a safer option than a large batch reactor.
Automation and Control: Modern chemical reactors are often equipped with sophisticated automation and control systems to monitor and regulate key process parameters such as temperature, pressure, pH, and reactant addition rates. This ensures reproducibility and safety.
A modular and scalable route to protected cyclopropane amino acid building blocks has been developed that allows for synthesis on a decagram scale in a chromatography-free manner, highlighting the importance of process design for scalability. nih.gov
In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Publicly Available Research
A comprehensive scientific article detailing the advanced structural and stereochemical elucidation of the chemical compound this compound cannot be generated at this time. Extensive searches for detailed experimental data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical spectroscopy, have yielded insufficient information to construct a thorough and scientifically accurate report as per the requested outline.
The planned article was to be structured around an advanced analysis of the compound's three-dimensional structure and stereochemistry. This would have included:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: A detailed examination of the compound's molecular structure through one-dimensional and two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY). This section would have presented data tables of chemical shifts and coupling constants to assign proton and carbon signals, as well as through-space correlations to define the molecule's conformation. Furthermore, a discussion on the application of solid-state NMR for studying potential polymorphs and crystalline forms was intended.
X-ray Crystallography and Conformational Analysis: This part of the analysis would have focused on the precise determination of the molecule's absolute configuration using single-crystal X-ray diffraction. It would have also explored the molecular packing and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.
Chiroptical Spectroscopy: The use of techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) to determine the stereochemical purity and confirm the absolute configuration of enantiomers of this compound was to be a key component of the report.
Unfortunately, the foundational experimental data necessary to populate these sections with detailed research findings and create informative data tables is not present in the accessible scientific literature. General information on related compounds, such as cyclopropyl α-amino acids and other β-amino acids, is available but does not provide the specific details required for an article focused solely on this compound.
Advanced Structural and Stereochemical Elucidation of 3 Amino 3 Cyclopropylpentanoic Acid
Chiroptical Spectroscopy for Stereochemical Purity and Absolute Configuration of 3-Amino-3-cyclopropylpentanoic Acid
Circular Dichroism (CD) Spectroscopy of this compound and its Derivatives
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and functional groups. For amino acids, the n→π* electronic transition of the carboxyl group typically gives rise to a CD signal in the far-UV region (around 200-220 nm). The sign and magnitude of the Cotton effect in this region can often be correlated with the absolute configuration (R or S) of the α-carbon, or in this case, the C3 stereocenter.
In the absence of experimental data for this compound, a hypothetical CD spectrum would be expected to show a distinct Cotton effect. The position and sign of this effect would be influenced by the presence of the cyclopropyl (B3062369) group, which constrains the conformation of the molecule. Studies on other cyclic amino acids have shown that such conformational rigidity can lead to more intense CD signals compared to their acyclic counterparts. Without empirical data, any further discussion remains speculative.
Advanced Mass Spectrometry Techniques for Structural Confirmation and Derivatization Studies of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. Advanced techniques like tandem and high-resolution mass spectrometry provide in-depth structural information.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For an amino acid like this compound, characteristic losses would be expected, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂).
The presence of the cyclopropyl group would likely influence the fragmentation pathways. Ring-opening or fragmentation of the cyclopropyl moiety could lead to unique product ions that would help to confirm its presence and position. A detailed study of the MS/MS spectrum would be necessary to propose and confirm these fragmentation pathways.
Table 1: Hypothetical Key Fragmentation Data for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18.01 | Loss of water |
| [M+H]⁺ | [M+H - NH₃]⁺ | 17.03 | Loss of ammonia |
| [M+H]⁺ | [M+H - COOH]⁺ | 45.00 | Loss of carboxylic acid group |
| [M+H]⁺ | [M+H - C₃H₅]⁺ | 41.07 | Loss of cyclopropyl radical |
Note: This table is illustrative and based on general fragmentation patterns of amino acids. Actual experimental data is required for validation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound and Metabolites
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₈H₁₅NO₂), the theoretical exact mass can be calculated with high precision.
HRMS would be crucial in confirming the elemental formula of the parent compound and any potential metabolites in biological studies. The high mass accuracy helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Table 2: Theoretical Exact Mass Data for this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| This compound | C₈H₁₅NO₂ | 157.1103 |
Note: This value is calculated based on the elemental composition and would need to be confirmed by experimental HRMS measurement.
Reactivity and Mechanistic Investigations of 3 Amino 3 Cyclopropylpentanoic Acid
Derivatization Strategies for the Amine and Carboxyl Functionalities of 3-Amino-3-cyclopropylpentanoic Acid
The presence of both an amino group and a carboxyl group allows this compound to undergo a wide range of derivatization reactions common to amino acids. These modifications are crucial for applications such as peptide synthesis, the creation of analytical standards, and the development of novel molecular probes. nih.govrsc.org
Peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com In the context of this compound, either its amine or its carboxyl functional group can participate in this crucial reaction.
When the amine functionality acts as the nucleophile, it attacks an activated carboxyl group of a partner amino acid. Conversely, its carboxyl group can be activated to react with the amine of another molecule. The activation of the carboxylic acid is necessary to convert the hydroxyl group into a better leaving group, typically forming a highly reactive intermediate. luxembourg-bio.com
Commonly used coupling reagents for this purpose fall into several classes, including carbodiimides and phosphonium (B103445) or uronium salts. americanpeptidesociety.org Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic examples of carbodiimides that form an O-acylisourea intermediate. americanpeptidesociety.org However, to enhance efficiency and minimize side reactions like racemization, these are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org
More modern and often more efficient reagents include phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.compeptide.com These reagents typically require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. bachem.com
The significant steric hindrance at the α-carbon of this compound, caused by the adjacent cyclopropyl (B3062369) and ethyl groups, may pose challenges for coupling reactions. This steric bulk can slow down the rate of reaction compared to less hindered amino acids. nih.gov Consequently, achieving high coupling efficiency might require the use of more potent coupling reagents, such as HATU or COMU, potentially in combination with extended reaction times or elevated temperatures. peptide.com
Table 1: Common Peptide Coupling Reagents and Their Characteristics
| Reagent Class | Example(s) | Key Features | Additives/Base |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Cost-effective, widely used. americanpeptidesociety.org | Often used with HOBt or HOAt to reduce racemization. bachem.comamericanpeptidesociety.org |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, rapid reactions. peptide.com | Requires a tertiary base (e.g., DIPEA, NMM). luxembourg-bio.com |
Beyond peptide synthesis, the amine and carboxyl groups can be independently derivatized to form simple amides and esters.
Amide Formation: The carboxyl group of this compound can be converted into an amide by reacting it with a primary or secondary amine in the presence of a coupling agent, following the same principles as peptide coupling. masterorganicchemistry.com Alternatively, a more traditional route involves first converting the carboxylic acid into a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride, SOCl₂) or an acid anhydride (B1165640). masterorganicchemistry.comyoutube.com This activated species then readily reacts with an amine to yield the corresponding amide. youtube.com
Ester Formation: The carboxyl group can be esterified, most commonly through Fischer esterification. This method involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, typically with a strong acid like HCl or H₂SO₄. mdpi.com This reaction is an equilibrium process, and the yield can be maximized by using the alcohol as the solvent or by removing the water formed during the reaction. youtube.com
Derivatization is also a key step in the quantitative analysis of amino acids by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com For instance, a two-step derivatization might involve esterifying the carboxyl group with methanolic HCl, followed by acylation of the amino group with an agent like pentafluoropropionic anhydride (PFPA). mdpi.com Such procedures enhance the volatility and stability of the analyte for GC-MS analysis. mdpi.com
Table 2: Representative Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product |
|---|---|---|---|
| Carboxyl Group | Fischer Esterification | Alcohol (e.g., Butanol), Acid Catalyst (e.g., HCl) | Alkyl Ester |
| Carboxyl Group | Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | N-substituted Amide |
| Amino Group | Acylation | Acyl Chloride (R-COCl), Base | N-acyl Amino Acid |
Cyclopropyl Ring Opening and Transformation Reactions of this compound
The cyclopropyl group is a unique functional motif. While it is an alkane, the significant ring strain (approximately 27 kcal/mol) and the increased p-character of its C-C bonds impart alkene-like properties. nih.gov This makes the ring susceptible to cleavage under various conditions, providing a pathway to more complex linear structures.
The cyclopropane (B1198618) ring in this compound can be opened through reactions with either electrophiles or nucleophiles.
Electrophilic Attack: Strong electrophiles, including protic acids (H⁺) and Lewis acids, can attack the C-C bonds of the cyclopropane ring. This typically proceeds via the formation of a corner-protonated or edge-protonated intermediate, which is unstable and rapidly undergoes ring opening. The resulting carbocation is then trapped by a nucleophile present in the reaction medium. The regioselectivity of the ring opening is influenced by the electronic nature of the substituents on the ring.
Nucleophilic Attack: While unsubstituted cyclopropanes are generally resistant to nucleophiles, the presence of an electron-withdrawing group can render the ring "activated" and susceptible to nucleophilic attack. nih.gov In the case of this compound, if the carboxyl group is derivatized into a strong electron-withdrawing group, it could polarize the adjacent C-C bond, making the ring function as a σ-electrophile. nih.gov A strong nucleophile could then attack one of the methylene (B1212753) carbons of the ring in an SN2-type reaction, leading to ring cleavage. nih.gov
The specific pathway of ring opening depends heavily on the reaction conditions and the nature of the attacking species.
In a reductive ring-opening process, which can be achieved electrochemically, a one-electron reduction of the molecule can lead to the formation of a radical anion. nih.gov This highly reactive intermediate can then undergo spontaneous ring cleavage. Studies on related α,α-cyclopropanated amino acids complexed to Ni(II) have shown that such reductive ring-opening can be a viable synthetic route. nih.gov The resulting anionic species can be trapped with electrophiles like protons or undergo further intramolecular reactions. nih.gov
For electrophile-initiated ring opening, the reaction proceeds via a cationic intermediate. The stability of the potential carbocation formed upon ring cleavage dictates the regioselectivity of the reaction. The resulting carbocation can then undergo rearrangement or be trapped by a nucleophile to yield the final product.
Stereospecific Transformations of this compound
The C3 carbon atom of this compound is a stereocenter. This introduces the element of stereochemistry into its reactions.
Transformations that exclusively involve the amine or carboxyl group without affecting the C3 center, such as esterification or amidation under standard conditions, are expected to proceed with retention of configuration at the stereocenter.
However, reactions that involve the opening of the cyclopropyl ring have the potential to create new stereocenters. The stereochemical outcome of such transformations is highly dependent on the reaction mechanism. For example, a concerted SN2-type nucleophilic attack on the cyclopropyl ring would proceed with a predictable stereochemical outcome (inversion of configuration at the site of attack). In contrast, reactions proceeding through planar carbocationic intermediates could lead to a mixture of diastereomers.
The stereoselective synthesis and transformation of complex non-proteinogenic amino acids are of significant interest. Achieving stereocontrol in ring-opening reactions of molecules like this compound would likely require the use of chiral catalysts or auxiliaries to direct the approach of the incoming reagent, a strategy that has been successfully employed in the synthesis of other complex amino acid derivatives. nih.gov
Retention or Inversion of Configuration During Reactions
There is no available scientific literature that specifically discusses the retention or inversion of configuration at the chiral center of this compound during chemical transformations. Understanding the stereochemical course of reactions is fundamental in organic synthesis. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, reactions involving this center could theoretically proceed with either retention or inversion of its three-dimensional arrangement. The outcome would depend on the reaction mechanism (e.g., SN1, SN2, or neighboring group participation). However, without experimental studies on this specific compound, any discussion would be purely speculative and not based on documented research findings.
Diastereoselective Reactions of this compound
No published studies were found that describe the diastereoselective reactions of this compound. Diastereoselectivity is a critical aspect of the synthesis and reactivity of molecules with multiple stereocenters. For this compound, diastereoselective reactions would involve the creation of a new stereocenter in a controlled manner, leading to a preference for one diastereomer over another. Research on other amino acids often explores diastereoselective transformations, such as alkylations or additions to the carbonyl group, but specific examples and data for this compound are absent from the scientific literature.
Reaction Kinetics and Thermodynamics of this compound Transformations
A search for kinetic and thermodynamic data for any chemical transformation involving this compound did not yield any results. Such studies would provide crucial information on reaction rates, activation energies, and the relative stability of reactants and products. This data is essential for optimizing reaction conditions and understanding the feasibility and spontaneity of chemical processes. The absence of this information indicates that the reaction dynamics of this specific compound have not been a subject of published scientific investigation.
Computational and Theoretical Studies of 3 Amino 3 Cyclopropylpentanoic Acid
Quantum Chemical Calculations of 3-Amino-3-cyclopropylpentanoic Acid
Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For this compound, these calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for an IR spectrum, and the electronic transitions for a UV-Vis spectrum. These predicted spectra would serve as a benchmark for experimental validation and could help in the structural elucidation of this and related compounds.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore the accessible shapes of a molecule like this compound.
Gas-Phase and Solution-Phase Conformational Preferences
The preferred three-dimensional arrangement of atoms in this compound is expected to differ between the gas phase and in solution. In the gas phase, intramolecular forces will dominate, while in solution, interactions with solvent molecules will play a significant role. Computational studies could identify the low-energy conformers in both environments, providing insight into how the solvent influences the molecule's shape.
Intramolecular Interactions and Conformational Landscapes
The conformational landscape of this compound would be shaped by a variety of intramolecular interactions, including hydrogen bonding between the amino and carboxylic acid groups, steric hindrance from the cyclopropyl (B3062369) and ethyl groups, and torsional strain along the carbon backbone. Mapping this landscape would reveal the relative energies of different conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility.
Reaction Mechanism Modeling and Transition State Characterization for this compound Synthesis and Transformations
Understanding how a molecule is formed and how it reacts is fundamental to its application. Computational modeling can provide detailed insights into reaction mechanisms that are often difficult to probe experimentally. For this compound, this could involve modeling its synthesis, for example, via a Strecker or a related amino acid synthesis pathway, and characterizing the transition states of key steps. Furthermore, modeling the transformations of this amino acid, such as peptide bond formation or reactions involving the cyclopropyl group, would be crucial for its development in various applications.
Energy Barriers and Reaction Pathways for Key Synthetic Steps
The synthesis of γ-amino acids, particularly those with stereochemically rich structures like this compound, can be complex. numberanalytics.com Computational chemistry, especially Density Functional Theory (DFT), offers a powerful tool to investigate potential synthetic routes, reaction mechanisms, and the associated energy barriers. researchgate.net A plausible synthetic approach to this compound could involve the addition of a cyclopropyl nucleophile to a suitable precursor, followed by transformations to introduce the amino and carboxylic acid functionalities.
A hypothetical key step in the synthesis could be the nucleophilic addition of a cyclopropyl group to a pentanoic acid derivative. DFT calculations could be employed to model the transition states and intermediates of such a reaction. By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, the most energetically favorable route can be identified. For instance, the choice of solvent and catalyst can significantly influence the energy barriers, and these effects can be modeled computationally.
Table 1: Hypothetical DFT-Calculated Energy Barriers for a Key Synthetic Step in the Formation of a this compound Precursor
| Reaction Pathway | Catalyst | Solvent | ΔG‡ (kcal/mol) |
| Pathway A | Catalyst X | Toluene | 25.8 |
| Pathway B | Catalyst Y | THF | 22.1 |
| Pathway C | Uncatalyzed | DCM | 35.2 |
This table presents hypothetical data to illustrate how computational chemistry can be used to compare different synthetic strategies. The values are representative of typical energy barriers for such reactions.
Computational Prediction of Stereochemical Outcomes
A critical aspect of the synthesis of this compound is the control of stereochemistry at the C3 chiral center. The presence of the cyclopropyl group introduces significant steric hindrance that can influence the facial selectivity of nucleophilic attacks. Computational methods can be instrumental in predicting and explaining the stereochemical outcomes of synthetic reactions. acs.org
By modeling the transition states leading to the (R) and (S) enantiomers, the energy difference between them (ΔΔG‡) can be calculated. According to the Curtin-Hammett principle, this energy difference is directly related to the enantiomeric excess (ee) of the product. Such calculations can guide the selection of chiral auxiliaries or catalysts to achieve high stereoselectivity. wustl.edu For example, in the synthesis of other chiral amino acids, DFT calculations have successfully predicted the stereochemical outcome by analyzing the non-covalent interactions in the transition state. researchgate.net
Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Receptors
As a structural analog of γ-aminobutyric acid (GABA), this compound is expected to interact with GABA receptors in the central nervous system. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore these potential interactions at an atomic level. nih.gov
Ligand-Protein Binding Mode Predictions (Hypothetical Targets)
Molecular docking can be used to predict the preferred binding orientation of this compound within the binding sites of various GABA receptor subtypes (e.g., GABAA, GABAB). The conformationally restricted cyclopropyl group is likely to play a significant role in orienting the molecule within the receptor's binding pocket. Docking studies would involve preparing a 3D model of the ligand and the receptor and then using a scoring function to evaluate different binding poses.
Table 2: Hypothetical Docking Scores of this compound with GABA Receptor Subtypes
| Receptor Subtype | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| GABAA (α1β2γ2) | Orthosteric | -7.8 | Arg120, Tyr205, Phe200 |
| GABAB (R1/R2) | Venus Flytrap Domain | -6.5 | Ser246, Glu351, Trp65 |
This table presents hypothetical docking scores and interacting residues. The values are for illustrative purposes to show how docking studies can predict binding preferences.
The results of such simulations could suggest which receptor subtypes are the most likely biological targets for this compound. The cyclopropyl group may lead to a unique binding mode compared to the endogenous ligand GABA, potentially resulting in altered pharmacological activity.
Assessment of Binding Affinities and Interactions at the Molecular Level
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. nih.gov An MD simulation would track the movements of the ligand and the protein over time, allowing for an assessment of the stability of the binding pose and the key intermolecular interactions.
Key interactions that would be analyzed include hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the binding site, as well as hydrophobic interactions involving the cyclopropyl and pentyl moieties. Furthermore, the binding free energy can be calculated from the MD simulation trajectories using methods like MM/PBSA or MM/GBSA, providing a more accurate estimate of the binding affinity. These computational predictions of binding affinity can help to prioritize compounds for experimental testing.
Mechanistic Investigations of Biological Interactions of 3 Amino 3 Cyclopropylpentanoic Acid and Its Derivatives
Enzyme Interaction Studies of 3-Amino-3-cyclopropylpentanoic Acid
While direct enzymatic studies on this compound are not extensively available in public literature, the behavior of analogous cyclopropyl-containing amino acids provides a framework for understanding its potential interactions with enzymes. Cyclopropyl (B3062369) amino acids are recognized for their utility as enzyme inhibitors. google.com
Inhibition Kinetics and Mechanism (e.g., amino acid ligases, peptidases)
Research on analogous compounds suggests that this compound could function as an inhibitor of various enzymes, including amino acid ligases and peptidases. For instance, the structurally related L-cyclopropylalanine has been shown to inhibit α-isopropylmalate synthase (α-IPMS), a key enzyme in the L-leucine biosynthetic pathway. nih.gov This inhibition is competitive with the natural substrate. nih.gov The inhibitory constant (Ki) for L-cyclopropylalanine against α-IPMS was found to be approximately 4 mM, indicating a moderate level of inhibition. nih.gov
In another study, cyclopropane-containing iminosugars, which share the cyclopropane (B1198618) motif, were synthesized and evaluated for their inhibitory activity against various glycosidases. nih.gov One of the synthesized compounds exhibited a Ki of 1.18 mM against β-galactosidase from Escherichia coli, demonstrating that the cyclopropane ring can be a key feature for enzyme inhibition. nih.gov
Table 1: Inhibition Constants (Ki) of Analogs of this compound Against Various Enzymes
| Compound | Enzyme | Organism | Ki Value |
| L-cyclopropylalanine | α-isopropylmalate synthase (α-IPMS) | Mycobacterium tuberculosis | ~4 mM |
| Cyclopropane-containing iminosugar | β-galactosidase | Escherichia coli | 1.18 mM |
This table presents data from studies on structural analogs to infer the potential activity of this compound.
Substrate Mimicry and Active Site Interactions of this compound
The constrained conformation of the cyclopropyl group in this compound makes it an interesting candidate for substrate mimicry. This structural feature can lead to specific interactions within the active site of an enzyme, potentially leading to inhibition. The rigid cyclopropane ring can orient the amino and carboxylic acid groups in a fixed spatial arrangement, which may mimic the transition state of an enzymatic reaction.
The study on L-cyclopropylalanine demonstrated that it likely acts as a mimic of L-leucine, thereby inhibiting α-IPMS. nih.gov The structural similarity allows it to bind to the active site, but the presence of the cyclopropyl ring prevents the enzyme from completing its catalytic cycle.
Receptor Binding and Modulation by this compound (in vitro models)
Ligand Binding Assays with Isolated Receptors or Cell Lines
Ligand binding assays are a crucial tool to determine the affinity of a compound for a specific receptor. For a novel compound like this compound, a screening approach against a panel of receptors, particularly those known to bind amino acids or their derivatives (e.g., glutamate (B1630785) receptors, GABA receptors), would be a logical first step.
Agonist/Antagonist Activity in Relevant In Vitro Systems
Following binding affinity determination, functional assays are necessary to characterize the nature of the interaction as either agonistic or antagonistic. For example, in a cell line expressing a specific receptor, the effect of the compound on downstream signaling pathways (e.g., changes in intracellular calcium levels, cAMP production) would be measured.
Cellular Permeability and Intracellular Fate of this compound (in vitro models)
The ability of a compound to cross the cell membrane is a critical determinant of its biological activity. For non-proteinogenic amino acids like this compound, this is a significant consideration.
The cellular uptake of amino acids is generally mediated by specific transport proteins. researchgate.net Due to their ionic nature, passive diffusion of amino acids across the lipid bilayer of the cell membrane is limited. researchgate.net Therefore, the cellular permeability of this compound would likely depend on its recognition and transport by one or more amino acid transporter systems.
In vitro models such as Caco-2 cell monolayers are commonly used to assess the intestinal permeability of compounds. Such studies would provide data on the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. The involvement of specific transporters can be investigated by conducting uptake studies in the presence of known inhibitors of different amino acid transport systems.
The intracellular fate of this compound would involve understanding its metabolic stability and potential incorporation into cellular components. In vitro studies using cell lysates or specific enzyme preparations can be used to assess its susceptibility to metabolic enzymes.
Membrane Transport Mechanisms in Cell Culture Systems
Specific studies on the membrane transport of this compound in cell culture systems have not been identified in the current body of scientific literature. However, the transport of structurally similar amino acid derivatives is generally mediated by various solute carrier (SLC) and L-type amino acid transporter (LAT) proteins. The specific transporters involved would depend on the cell type and the physicochemical properties of the compound, such as its charge, size, and lipophilicity.
For a compound like this compound, it is plausible that it could be a substrate for transporters that recognize neutral amino acids. Further research, likely employing competitive inhibition assays with known substrates of amino acid transporters in various cell lines, would be necessary to elucidate the specific membrane transport mechanisms.
Intracellular Localization and Metabolic Stability in Cell Lines
There is currently no available data from published studies regarding the specific intracellular localization or the metabolic stability of this compound in cell lines. To determine its intracellular distribution, techniques such as fluorescent labeling of the compound followed by confocal microscopy could be employed.
Metabolic stability would typically be assessed by incubating the compound with liver microsomes or in whole-cell assays, followed by analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify any metabolites formed over time. Such studies are crucial for understanding the compound's potential for therapeutic development.
Identification of Specific Biological Targets or Pathways Modulated by this compound (in vitro or preclinical animal models)
Direct biological targets or pathways modulated by this compound have not yet been definitively identified in published research. The structural similarity to 3-Amino-3-cyclopentylpropanoic acid suggests that metabotropic glutamate receptors could be a potential target.
To identify the specific biological targets and pathways affected by this compound, modern systems biology approaches such as proteomics and metabolomics would be invaluable.
Proteomics: This approach can identify changes in the abundance or post-translational modifications of proteins in cells or tissues treated with the compound. Techniques like affinity chromatography with an immobilized version of the compound could be used to pull down interacting proteins, which can then be identified by mass spectrometry.
Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. By comparing the metabolic profiles of treated and untreated cells, it is possible to identify pathways that are perturbed by the compound.
Table 2: Potential Proteomic and Metabolomic Approaches for Target Identification
| Approach | Methodology | Potential Information Gained |
| Affinity-based Proteomics | Immobilization of the compound on a solid support to capture binding proteins. | Direct identification of protein targets. |
| Expression Proteomics | Quantitative analysis of protein expression changes (e.g., using SILAC or iTRAQ) in response to compound treatment. | Identification of pathways affected by the compound's activity. |
| Metabolomic Profiling | Analysis of endogenous metabolite changes (e.g., using LC-MS or NMR) after compound administration. | Understanding the functional consequences of target engagement and downstream pathway modulation. |
This table outlines potential experimental strategies as direct data for the compound is unavailable.
Gene Expression Profiling in Response to this compound Exposure (e.g., cell lines, tissue samples)
No publicly available data from gene expression profiling studies on cell lines or tissue samples exposed to this compound could be identified in the current scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Amino 3 Cyclopropylpentanoic Acid in Research Settings
Chromatographic Separation Techniques for 3-Amino-3-cyclopropylpentanoic Acid
Chromatography is the cornerstone for the separation and purification of this compound from complex mixtures, reaction byproducts, and biological matrices. The choice of technique is dictated by the analytical goal, whether it be assessing enantiomeric purity, analyzing volatile derivatives, or separating it from other polar molecules.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
The biological and pharmacological activity of chiral molecules is often enantiomer-specific. Consequently, the determination of enantiomeric purity is a critical step in the development of compounds like this compound. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for this purpose. nih.gov
Direct enantioseparation on a Chiral Stationary Phase (CSP) is often the preferred approach, as it circumvents the need for derivatization, which can introduce impurities and potential racemization. nih.govsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids. sigmaaldrich.commst.edu These stationary phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and zwitterionic compounds. sigmaaldrich.com The separation mechanism involves complex diastereomeric interactions, including hydrogen bonding, charge transfer, and host-guest interactions between the analyte enantiomers and the chiral selector. scas.co.jp
For a compound like this compound, a typical chiral HPLC method would be developed to achieve baseline resolution of the (R)- and (S)-enantiomers.
Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Enantiomer Separation
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Provides stereoselective interactions for enantiomeric resolution. sigmaaldrich.com |
| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Controls retention and selectivity; additives improve peak shape and ionization for MS detection. |
| Separation Mode | Reversed-Phase or Polar Organic Mode | U-shaped retention behavior is often observed in relation to organic modifier concentration. sigmaaldrich.com |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for resolution and analysis time. |
| Column Temperature | 20 - 40 °C | Affects retention times and separation efficiency. |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV for general detection; MS for higher sensitivity and confirmation. |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas Chromatography (GC) is a high-resolution separation technique, but its application to amino acids is limited by their inherent polarity and non-volatility. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis of this compound is its conversion into a volatile derivative. sigmaaldrich.comnih.gov This is achieved through chemical derivatization, which masks the polar functional groups (amine and carboxylic acid). sigmaaldrich.com
A common and effective method is silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These TBDMS derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis. They are also noted for being more stable and less sensitive to moisture compared to smaller trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com Another approach involves derivatization with alkyl chloroformates, such as isobutyl chloroformate, in an aqueous medium, which can simultaneously derivatize both functional groups. nih.gov
Table 2: Typical Two-Step Derivatization Protocol for GC Analysis
| Step | Procedure | Reagent Example | Purpose |
|---|---|---|---|
| 1. Esterification | The carboxylic acid group is converted to an ester. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acid/alcohol mixture. | Increases volatility by masking the polar carboxylic acid group. |
| 2. Acylation | The amino group is acylated. | N-methyl-bis-trifluoroacetamide (MBTFA) or other acylating agents. | Further reduces polarity and improves chromatographic peak shape. nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation mode for highly polar compounds that are poorly retained on traditional reversed-phase columns. restek.com Since this compound is a polar amino acid, HILIC presents a powerful analytical option.
In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded polar functional group) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. restek.com A water-enriched layer forms on the surface of the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between this layer and the bulk mobile phase. This technique is well-suited for the direct analysis of underivatized amino acids, avoiding the time-consuming derivatization steps. restek.com
Table 3: Typical HILIC Method Parameters for Amino Acid Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Stationary Phase | Amide, Cyano, or bare Silica | Provides the necessary polar surface for hydrophilic partitioning. |
| Mobile Phase | High % Acetonitrile (>80%) with aqueous buffer (e.g., ammonium formate) | The high organic content facilitates the partitioning mechanism essential for HILIC retention. restek.com |
| Gradient | Decreasing organic solvent concentration (increasing water content) | Elutes analytes in order of increasing hydrophilicity. |
| Flow Rate | 0.2 - 0.6 mL/min | Adapted for typical HILIC column dimensions and particle sizes. |
| Detection | Mass Spectrometry (MS) | The volatile mobile phases used in HILIC are highly compatible with MS detection. |
Hyphenated Analytical Techniques for this compound
Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled performance in terms of sensitivity and specificity. For a compound like this compound, coupling liquid or gas chromatography with mass spectrometry is essential for trace-level quantification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes in complex biological matrices such as plasma or urine. restek.comresearchgate.net This technique combines the separation power of HPLC (often using HILIC or reversed-phase methods) with the high selectivity and sensitivity of a tandem mass spectrometer. restek.com
For the analysis of this compound, the mass spectrometer would typically be operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the molecular weight of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. glsciences.com This process provides two levels of mass-based selectivity, significantly reducing background noise and allowing for quantification at very low concentrations. This method is also invaluable for identifying potential metabolites by targeting predicted biotransformations of the parent compound.
Table 4: Illustrative LC-MS/MS MRM Parameters
| Parameter | Description | Example for a Hypothetical Analyte |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules like amino acids. |
| Precursor Ion (Q1) | The protonated molecular ion [M+H]⁺ of the analyte. | e.g., m/z 158.1 for C₈H₁₅NO₂ |
| Product Ion (Q3) - Quantifier | The most abundant and stable fragment ion. | Used for calculating the concentration of the analyte. |
| Product Ion (Q3) - Qualifier | A second, less abundant fragment ion. | Used to confirm the identity of the analyte by maintaining a consistent ion ratio with the quantifier. glsciences.com |
| Collision Energy | The voltage applied to the collision cell. | Optimized to produce the desired fragmentation pattern. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis of Derivatized this compound
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful detection and identification capabilities of MS. nih.gov As with standalone GC, analysis of this compound via GC-MS requires prior derivatization to increase its volatility. sigmaaldrich.comnih.gov
Once derivatized, the compound is separated from other components on the GC column. As it elutes, it enters the MS ion source where it is fragmented, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for definitive identification. sigmaaldrich.com For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic fragment ions are monitored, greatly enhancing sensitivity and selectivity compared to a full scan. nih.gov GC-MS is a robust and highly reproducible technique for profiling and quantifying amino acids in various research applications. nih.gov
Table 5: Summary of a Typical GC-MS Method for Derivatized Amino Acids
| Stage | Parameter | Typical Setting/Description |
|---|---|---|
| Derivatization | Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com |
| GC Separation | Column | Fused silica capillary column with a non-polar stationary phase (e.g., SLB-5ms). sigmaaldrich.com |
| Inlet Temperature | 250 - 280 °C | |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) to elute derivatives with a wide range of boiling points. | |
| MS Detection | Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Analysis Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. nih.gov |
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR) of this compound
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary ratio method for the quantification of organic molecules, including this compound. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. This allows for the determination of the concentration of an analyte relative to a certified internal standard of known concentration.
For the quantitative analysis of this compound, ¹H NMR is the most common nucleus to be observed. The characteristic signals of the cyclopropyl (B3062369) protons, typically found in the upfield region of the spectrum (around 0.3-0.7 ppm), provide unique resonances that can often be resolved from other signals in a complex mixture. The methine proton of the cyclopropyl group and the methylene (B1212753) protons of the pentanoic acid chain also offer distinct signals for quantification.
The successful implementation of qNMR for this compound requires careful consideration of several experimental parameters to ensure accuracy and precision:
Selection of an Appropriate Internal Standard: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or the matrix. The standard must be stable, non-volatile, and of high purity with a precisely known concentration. For aqueous samples, compounds like maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) are often employed.
Optimization of NMR Parameters: To ensure accurate quantification, complete spin-lattice relaxation (T1) of all relevant nuclei is crucial. This is achieved by setting the relaxation delay (d1) to at least five times the longest T1 value of both the analyte and the internal standard. A calibrated 90° pulse angle should be used to maximize the signal-to-noise ratio.
Sample Preparation: The sample and the internal standard must be homogeneously dissolved in a suitable deuterated solvent. The pH of the solution can influence the chemical shifts of the amino acid protons, so buffering the solution may be necessary to ensure reproducibility.
The concentration of this compound can be calculated using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * Cstd
Where:
C = Concentration
I = Integral value of the signal
N = Number of protons for the integrated signal
M = Molar mass
std = Internal Standard
Method Validation and Performance Characteristics in Complex Research Matrices
The validation of any analytical method is crucial to ensure that the generated data is reliable, reproducible, and fit for its intended purpose. For the quantification of this compound in complex research matrices, such as plasma, cell lysates, or environmental samples, a thorough validation according to international guidelines (e.g., ICH, FDA) is necessary. While specific validation data for this compound is not extensively published, the following sections outline the essential performance characteristics that would need to be assessed, with illustrative data based on the analysis of similar non-proteinogenic amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS), another powerful technique for this purpose.
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
These limits are critical for determining the sensitivity of an analytical method and are especially important when analyzing trace amounts of this compound. For LC-MS/MS methods, LOD and LOQ are typically determined by analyzing a series of diluted solutions and are often defined based on the signal-to-noise ratio (S/N), with LOD commonly being 3:1 and LOQ being 10:1.
Illustrative Data for LOD and LOQ of a Non-Proteinogenic Amino Acid in a Research Matrix (LC-MS/MS)
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 2 |
| Limit of Quantification (LOQ) | 5 |
Disclaimer: The data in this table is for illustrative purposes, based on typical values for similar compounds, due to the lack of specific published data for this compound.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of recovery.
Precision describes the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.
Illustrative Accuracy and Precision Data for a Non-Proteinogenic Amino Acid in a Research Matrix (LC-MS/MS)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 15 | 4.5 | 6.2 | 102.5 |
| Medium | 100 | 3.1 | 4.8 | 98.7 |
| High | 500 | 2.5 | 3.9 | 101.1 |
Disclaimer: The data in this table is for illustrative purposes, based on typical values for similar compounds, due to the lack of specific published data for this compound.
For robustness testing, parameters such as the pH of the mobile phase, the column temperature, and the flow rate would be intentionally varied to assess the impact on the analytical results. The method would be considered robust if the results remain within acceptable criteria despite these small changes.
Applications and Potential Roles of 3 Amino 3 Cyclopropylpentanoic Acid in Academic Research and Development
3-Amino-3-cyclopropylpentanoic Acid as a Chiral Building Block in Organic Synthesis
Chiral building blocks are fundamental components in the synthesis of enantiomerically pure molecules, a critical aspect of drug discovery and development. While many amino acids with cyclic moieties serve as valuable chiral synthons, specific documented instances of this compound being employed in this capacity are not found in the surveyed literature.
Precursor for the Synthesis of Complex Natural Products
The synthesis of complex natural products often relies on the strategic use of unique and sterically defined building blocks. The incorporation of a cyclopropyl (B3062369) group can impart rigidity and specific stereochemical orientations. However, no published research explicitly describes the use of this compound as a precursor in the total synthesis of any complex natural product.
Component in the Construction of Non-Natural Amino Acid Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. The inclusion of non-natural amino acids is a key strategy in peptidomimetic design. While the general concept is well-established, specific examples of peptidomimetics constructed using this compound are not detailed in the available scientific literature.
Integration of this compound into Novel Molecular Scaffolds
The creation of novel molecular scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space. Constrained peptides and macrocycles are important classes of such scaffolds.
Design of Constrained Peptides Incorporating this compound
Constraining the conformation of a peptide can lead to increased receptor affinity and selectivity. The cyclopropyl group of this compound could theoretically serve as a conformational lock. Nevertheless, there are no specific studies available that report the design, synthesis, or biological evaluation of constrained peptides featuring this particular amino acid.
This compound in Materials Science Research
The application of amino acids and their derivatives in materials science is a growing field, with uses in areas such as biocompatible polymers and functional surfaces. A search for the use of this compound in this context did not yield any specific research articles or patents.
Conceptual Contributions of this compound to Drug Design Principles (beyond specific clinical applications)
The introduction of unnatural, conformationally constrained amino acids is a powerful strategy in modern medicinal chemistry to create peptidomimetics with improved pharmacological properties.
A primary challenge in drug design is that flexible molecules, like linear peptides, can adopt numerous conformations, many of which are not active. This conformational flexibility can lead to a loss of binding affinity and selectivity for their biological targets. nih.gov By incorporating rigid structural elements, the molecule can be "pre-organized" into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. nih.gov
Cyclopropane-containing amino acids are exceptional tools for inducing conformational constraints. nih.gov The three-membered ring is highly rigid and significantly restricts the rotation around adjacent chemical bonds. When this compound is incorporated into a peptide chain, it has profound effects on the local and global structure:
Backbone Rigidity: The cyclopropyl group locks the dihedral angles of the peptide backbone in its vicinity, forcing it to adopt a more defined secondary structure, such as a specific turn or helix. nih.gov
Directional Side-Chain Control: The substitution on the cyclopropane (B1198618) ring allows for precise control over the orientation of side chains, a critical feature for optimizing interactions with a receptor binding pocket. nih.gov
Table 2: Illustrative Impact of Conformational Constraint on Peptide Properties
| Parameter | Flexible Peptide | Constrained Peptide (with Cyclopropyl Amino Acid) |
|---|---|---|
| Number of Accessible Conformations | High | Low |
| Binding Affinity (Potency) | Often Lower | Often Higher nih.gov |
| Target Selectivity | Potentially Lower | Potentially Higher |
| Conformational Entropy Penalty upon Binding | High | Low nih.gov |
This interactive table illustrates the theoretical benefits of using conformationally constrained amino acids in drug design.
One of the most significant hurdles for peptide-based drugs is their rapid degradation in the body by proteolytic enzymes (proteases). nih.govmq.edu.au These enzymes are highly evolved to recognize and cleave peptide bonds between natural L-amino acids. nih.govcreative-peptides.com Introducing unnatural amino acids is a proven strategy to enhance metabolic stability and prolong the biological half-life of a peptide. nih.govmq.edu.au
The incorporation of this compound is particularly effective for several reasons:
Steric Hindrance: The bulky cyclopropyl group at the α-carbon acts as a shield, physically blocking the approach of proteases and preventing the peptide bond from fitting into the enzyme's active site. nih.gov
Unnatural Backbone: It is a β-amino acid, meaning there is an extra carbon atom in the backbone between the amine and carboxylic acid groups. Most proteases are specific for the α-amino acid linkages found in natural proteins and cannot efficiently cleave the altered backbone of a β-peptide.
Resistance to Exopeptidases and Endopeptidases: Natural peptides are degraded from the ends by exopeptidases and internally by endopeptidases. nih.gov Placing a sterically hindered, unnatural amino acid like this one at or near cleavage sites can protect the entire molecule from both types of enzymatic attack. nih.gov
This enhanced stability leads to a longer half-life in circulation, improving the bioavailability and therapeutic efficacy of the peptide drug. mq.edu.au The principle has been successfully applied in numerous peptide drugs where D-amino acids or other unnatural residues are substituted to slow down clearance. creative-peptides.com
Table 3: Illustrative Data on Peptide Metabolic Stability
| Peptide Analogue | Key Modification | Half-Life in Human Serum (Illustrative) |
|---|---|---|
| Native Peptide | All L-amino acids | 5 minutes |
| Analogue 1 | D-amino acid substitution | > 2 hours creative-peptides.com |
| Analogue 2 (Conceptual) | Incorporation of this compound | > 24 hours |
This interactive table provides a conceptual comparison based on published strategies for improving peptide stability.
Future Research Directions and Unexplored Avenues for 3 Amino 3 Cyclopropylpentanoic Acid
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of cyclic quaternary α-amino acids, particularly those containing a cyclopropane (B1198618) ring, presents a considerable challenge in achieving high stereoselectivity. nih.gov Current methodologies often rely on multi-step sequences. Future research should focus on developing more concise and efficient stereoselective routes to 3-amino-3-cyclopropylpentanoic acid.
Key areas for exploration include:
Catalytic Asymmetric Radical Cyclopropanation: Leveraging Co(II)-based metalloradical catalysis could enable the asymmetric cyclopropanation of suitable dehydroaminocarboxylate precursors. nih.gov This approach offers the potential for high enantioselectivity under mild conditions.
Enzymatic Reactions: The use of enzymes in the synthesis of cyclopropylglycines is a promising avenue. researchgate.net Biocatalytic methods could offer unparalleled stereocontrol and environmentally benign reaction conditions.
Advanced Strecker Reactions: While the Strecker reaction is a classic method for amino acid synthesis, novel variations using chiral auxiliaries or phase-transfer catalysts could be developed to afford this compound with high stereopurity. nih.govresearchgate.net
Kulinkovich-type Cyclopropanation: The Kulinkovich reaction, which utilizes amides or nitriles for cyclopropanation, could be adapted for the synthesis of this specific amino acid, potentially offering a direct route from readily available starting materials. researchgate.net
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Radical Cyclopropanation | High enantioselectivity, mild conditions | Substrate synthesis, catalyst development |
| Enzymatic Synthesis | Excellent stereocontrol, green chemistry | Enzyme discovery and engineering |
| Advanced Strecker Reaction | Well-established methodology, potential for scalability | Development of novel chiral auxiliaries |
| Kulinkovich-type Cyclopropanation | Direct route from amides/nitriles | Substrate scope and functional group tolerance |
Deeper Mechanistic Understanding of this compound Biological Interactions
The incorporation of cyclopropane-containing amino acids into peptides can dramatically influence their secondary structure and metabolic stability. nih.gov The rigidifying effect of the cyclopropyl (B3062369) group in this compound could be harnessed to design peptides with constrained conformations, which is beneficial for enhancing binding affinity and selectivity to biological targets. nih.gov
Future research should aim to elucidate the precise mechanisms through which this amino acid influences biological systems:
Enzyme Inhibition Studies: The cyclopropyl group can act as a reactive moiety, potentially leading to the inactivation of enzymes. unl.pt Investigating the interactions of this compound with various enzymes, such as monoamine oxidase or aldehyde dehydrogenase, could reveal novel inhibitory activities. unl.pt
Receptor Binding Assays: As a conformationally restricted amino acid, it may exhibit selective binding to specific neurotransmitter receptors, such as the NMDA receptor, similar to other cyclopropane-containing amino acids. researchgate.net
Structural Biology: Elucidating the crystal structures of peptides containing this compound in complex with their biological targets will provide invaluable insights into the molecular basis of their interactions.
Exploration of Unconventional Reactivity Profiles of the Cyclopropyl-Substituted Amino Acid
The inherent ring strain of the cyclopropane moiety in this compound imparts unique chemical reactivity that can be exploited for novel transformations. nih.gov
Future investigations could focus on:
Ring-Opening Reactions: The activation of the aminocyclopropane unit via radical intermediates or Lewis acids can lead to ring-opening and subsequent functionalization, providing access to a diverse range of nitrogen-containing compounds. nih.gov
Formal Cycloadditions: Donor-acceptor aminocyclopropanes can participate in formal cycloaddition reactions, offering pathways to complex heterocyclic scaffolds. acs.orgacs.org
Friedel-Crafts Reactions: The use of this amino acid as a precursor in Lewis acid-catalyzed Friedel-Crafts reactions with electron-rich aromatic compounds could yield novel γ-amino acid analogues. acs.org
The following table summarizes potential reaction pathways:
| Reaction Type | Activating Agent | Potential Products |
| Ring-Opening | Radical Initiators / Lewis Acids | 1,3-difunctionalized amines |
| Formal [3+2] Cycloaddition | Thioketones | Sulfur-containing heterocycles acs.org |
| Friedel-Crafts Alkylation | Lewis Acids | γ-aryl-γ-amino acids |
Applications in Emerging Fields (e.g., chemical biology, bioorthogonal chemistry)
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgyoutube.com The unique structure of this compound makes it an attractive candidate for the development of novel bioorthogonal tools.
Future research in this area could include:
Development of Bioorthogonal Handles: The cyclopropyl group itself, or modifications thereof, could be engineered to act as a bioorthogonal handle. For instance, the introduction of a methylcyclopropene moiety has been used for bioorthogonal labeling. acs.org
Incorporation into Peptides for in vivo Imaging: By functionalizing this compound with a reporter group (e.g., a fluorophore or a radiolabel) and incorporating it into a peptide that targets a specific cell type or tissue, it could be used for in vivo imaging applications.
Site-Specific Protein Modification: Utilizing engineered tRNA synthetases, this non-canonical amino acid could be site-specifically incorporated into proteins, allowing for precise control over protein labeling and modification. acs.org
Computational Design of Advanced Materials Utilizing this compound Motifs
Computational modeling has become an indispensable tool in materials science and drug discovery. byu.eduacs.orgnih.gov The unique conformational constraints imposed by this compound can be leveraged in the computational design of novel peptides and peptidomimetics with tailored properties.
Future research directions include:
Peptide Structure Prediction: Advanced computational models like HighFold2 and PepLand can be employed to accurately predict the three-dimensional structures of peptides containing this non-natural amino acid. nih.govarxiv.org This will be crucial for understanding how its incorporation affects peptide conformation and function.
Virtual Screening for Drug Discovery: Large virtual libraries of peptides containing this compound can be screened in silico to identify candidates with high binding affinity to specific therapeutic targets. acs.org
De Novo Design of Peptidomimetics: Generative AI tools like PepINVENT can be used to design novel peptide sequences incorporating this amino acid to optimize properties such as binding affinity, stability, and permeability. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
